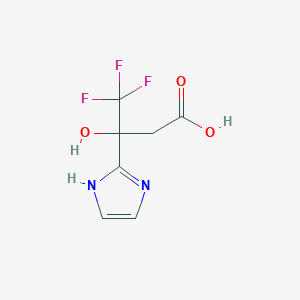

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid

描述

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is a fluorinated β-hydroxy acid featuring a 1H-imidazol-2-yl substituent at the 3-position. This compound combines the electronic effects of fluorine atoms with the hydrogen-bonding capability of the imidazole ring and carboxylic acid group, making it relevant in medicinal chemistry and materials science.

属性

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3/c8-7(9,10)6(15,3-4(13)14)5-11-1-2-12-5/h1-2,15H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSITXNCMGQCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(CC(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with an imidazole derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

化学反应分析

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while nucleophilic substitution can lead to various substituted imidazole derivatives .

科学研究应用

Medicinal Chemistry

4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid has been explored for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, particularly in the development of drugs targeting specific enzymes or receptors.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated that modifications in the imidazole ring can enhance the potency of the compound against resistant strains of bacteria .

Biochemical Applications

The compound serves as a non-ionic organic buffering agent in cell cultures with a pH range of 6 to 8.5. This property is crucial for maintaining physiological pH levels during biochemical experiments.

Data Table: Buffering Capacity

| Buffering Agent | pH Range | Application |

|---|---|---|

| This compound | 6 - 8.5 | Cell culture media |

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials with specific chemical properties. Its fluorinated nature could enhance the thermal and chemical stability of polymers.

Case Study: Polymer Development

Recent studies have focused on incorporating this compound into polymer matrices to improve their resistance to solvents and heat. This application is particularly relevant in the production of coatings and films used in harsh environments .

Agricultural Chemistry

The compound's unique properties have led to its exploration as a potential agrochemical. Its ability to interact with biological systems makes it a candidate for developing herbicides or fungicides.

Research Findings

Studies have shown that compounds with similar structures can inhibit specific plant enzymes, suggesting that this compound may also possess herbicidal activity .

作用机制

The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at the 3-Position

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

- Structure : Replaces the imidazole ring with a -CF₃ group.

- Properties :

- Applications : Likely used as a fluorinated building block in agrochemicals or polymers.

4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid

- Structure : Methylated imidazole nitrogen (C8H9F3N2O3 vs. C7H7F3N2O3 for the target compound).

- Predicted collision cross-section (CCS) of 152.4 Ų for [M+H]+ adduct, indicating compact conformation . Commercially available (Santa Cruz Biotechnology, $285/250 mg), suggesting industrial relevance .

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

- Structure : Indole ring replaces imidazole.

- Properties: Higher molecular weight (257.21 g/mol vs. ~238 g/mol for imidazole analogs) .

Heterocyclic Modifications

Benzimidazole Derivatives

- Example : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole.

- Properties :

Thiazole/Pyrazole Derivatives

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- The target compound’s imidazole N-H and carboxylic acid groups enable diverse hydrogen bonds, similar to O-H⋯O networks in the trifluoromethyl analog .

生物活性

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid is a fluorinated compound notable for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and an imidazole moiety, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound through a detailed review of relevant studies, including data tables and case studies.

- Molecular Formula : C8H9F3N2O3

- Molecular Weight : 238.16 g/mol

- CAS Number : 871478-30-7

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioactivity. The presence of the imidazole ring contributes to the compound's ability to interact with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Studies have indicated that derivatives of imidazole, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. For instance:

- Activity against Bacteria : Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds often fall below 10 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Trifluoromethyl imidazole derivative | <10 | Staphylococcus aureus |

| Trifluoromethyl imidazole derivative | <10 | Escherichia coli |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies that demonstrate its ability to inhibit pro-inflammatory cytokines in vitro. For example:

- Cytokine Inhibition : In models of inflammation induced by interleukin-1 (IL-1), related compounds have shown a reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated through various preclinical studies:

- Cell Line Studies : Compounds with similar structural characteristics have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

Case Studies

- Study on Cell Proliferation : A study evaluated the effects of a related trifluoromethyl imidazole derivative on cell proliferation in cancer models. The results indicated a significant decrease in cell viability at concentrations above 10 µM.

- In Vivo Models : In vivo studies using murine models have shown that administration of trifluoromethyl imidazole derivatives resulted in reduced tumor size and improved survival rates compared to controls .

常见问题

Q. What synthetic routes are available for 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid, and how can reaction conditions be optimized?

A common method involves refluxing 4,4,4-trifluoro-1-phenylbutane-1,3-dione with 1H-benzo[d]imidazol-2-amine in ethanol, monitored by TLC until completion. Cooling the mixture yields crystals suitable for X-ray diffraction . To optimize yield:

- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve reactants.

- Reaction monitoring : Use TLC to track progress and avoid over-reaction.

- Crystallization : Slow cooling enhances crystal purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves molecular geometry and hydrogen bonding patterns (e.g., N–H distances refined to 0.90 Å) .

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches near 3294 cm⁻¹ and imidazole ring vibrations at 1619 cm⁻¹) .

- HPLC : Assesses purity (e.g., NP-HPLC retention times between 5.85–30.19 minutes for related imidazole derivatives) .

Q. How can researchers address low yields in imidazole-containing compound syntheses?

- Precursor modification : Use bromoacetylated intermediates (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) to improve cyclization efficiency .

- Catalytic additives : Sodium metabisulfite enhances condensation reactions under inert atmospheres .

- Temperature control : Maintain 120°C for 18 hours to ensure complete cyclization without decomposition .

Advanced Research Questions

Q. How do electronic and steric effects influence the optoelectronic properties of trifluoromethyl-imidazole derivatives?

The trifluoromethyl group induces electron-withdrawing effects, altering charge distribution in the imidazole ring. Computational studies (e.g., DFT) can predict absorption spectra and HOMO-LUMO gaps. For example, cyanoacrylic acid-substituted imidazoles show redshifted absorption due to extended conjugation . Experimental validation via UV-Vis and fluorescence spectroscopy is recommended.

Q. What strategies resolve contradictions in reported synthetic yields for similar compounds?

- Parameter standardization : Replicate reactions with controlled humidity, solvent grade, and inert gas flow (e.g., nitrogen for air-sensitive steps) .

- Multi-technique validation : Cross-check purity via HPLC, LCMS (e.g., m/z 410 [M+H] for related compounds), and elemental analysis .

- Statistical design : Use DoE (Design of Experiments) to identify critical variables (e.g., molar ratios, reflux time) .

Q. How can environmental fate studies be designed for this compound?

- Degradation pathways : Investigate hydrolysis (pH-dependent) and photolysis using simulated sunlight.

- Ecotoxicology : Assess toxicity across trophic levels (e.g., algae, Daphnia) per OECD guidelines .

- Partition coefficients : Measure logP to predict bioaccumulation potential .

Q. What crystallographic challenges arise in resolving hydrogen atom positions in this molecule?

Hydrogens on nitrogen and oxygen are often disordered. Solutions include:

- Restrained refinement : Fix N–H distances to 0.90 Å and H···H separations to 1.50 Å during X-ray refinement .

- Neutron diffraction : Provides higher resolution for hydrogen placement but requires specialized facilities.

Methodological Tables

Q. Table 1. Key Spectral Data for Imidazole Derivatives

| Functional Group | IR Absorption (cm⁻¹) | HPLC Retention Time (min) | Reference |

|---|---|---|---|

| Imidazole (N–H) | 3115–3294 | 5.85–30.19 | |

| Trifluoromethyl (C–F) | 1658–1610 | N/A | |

| Hydroxyl (O–H) | 3294 | N/A |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility and cyclization |

| Temperature | 120°C (reflux) | Prevents intermediate degradation |

| Reaction Time | 18 hours | Ensures complete conversion |

| Additive | Sodium metabisulfite | Enhances condensation efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。